Dihydrostreptomycin 3'',6-bisphosphate
Description
Dihydrostreptomycin 3'',6-bisphosphate (C21H43N7O18P2) is a phosphorylated derivative of the aminoglycoside antibiotic dihydrostreptomycin. It is synthesized enzymatically via the transfer of a phosphate group from ATP to dihydrostreptomycin 6-phosphate, catalyzed by the kinase EC 2.7.1.88 . The compound features two phosphate groups esterified at the 3'-α-hydroxymethyl group of the dihydrostreptose moiety and the 6-position of the streptidine moiety . Its structure includes a cyclohexane ring with hydroxyl and diamino groups, contributing to its biochemical interactions and stability .
Propriétés
Formule moléculaire |
C21H43N7O18P2 |
|---|---|
Poids moléculaire |
743.6 g/mol |
Nom IUPAC |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-3,6-dihydroxy-5-[(2R,3R,4R,5S)-4-hydroxy-3-[(2S,3S,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)-4-phosphonooxyoxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H43N7O18P2/c1-5-21(34,4-30)16(44-17-9(26-2)15(46-48(38,39)40)10(31)6(3-29)42-17)18(41-5)43-13-7(27-19(22)23)11(32)8(28-20(24)25)14(12(13)33)45-47(35,36)37/h5-18,26,29-34H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,35,36,37)(H2,38,39,40)/t5-,6-,7-,8+,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,21+/m0/s1 |
Clé InChI |
CWOLTUKRSULKST-PNUZMXECSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(CO)O |
SMILES isomérique |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)O)NC)(CO)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(CO)O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Analogues in the Dihydrostreptomycin Family
Dihydrostreptomycin 6-Phosphate
- Structure : Lacks the 3'-α-phosphate group present in the bisphosphate derivative.
- Synthesis: Formed via streptidinokinase (EC 2.7.1.72) phosphorylation of dihydrostreptomycin at the streptidine 6-position .
- Function : Intermediate in the biosynthesis of dihydrostreptomycin 3'',6-bisphosphate. Less stable than the bisphosphate due to susceptibility to streptomycin-6-phosphate phosphatase (EC 3.1.3.39) .
3'-Deoxydihydrostreptomycin 6-Phosphate
- Structure : Differs by the absence of the 3'-hydroxyl group, replaced by hydrogen.
- Synthesis : Phosphorylated by the same kinase (EC 2.7.1.88) as dihydrostreptomycin 6-phosphate .
- Function : Resists oxidation at the 3' position, enhancing stability in enzymatic pathways .
Streptomycin 6-Phosphate
- Structure : Contains a streptomycin backbone with a 6-phosphate group.
- Synthesis: Phosphorylated by streptidinokinase. Unlike dihydrostreptomycin derivatives, it cannot undergo further phosphorylation due to the presence of a 3'-α-aldehyde group .
- Function : Lacks antibiotic activity in phosphorylated form, serving as a metabolic intermediate .
Functional Analogues in Other Metabolic Pathways
Fructose-1,6-Bisphosphate (F1,6BP)
- Structure : A sugar bisphosphate with phosphates at the 1 and 6 positions of fructose.
- Synthesis : Generated by phosphofructokinase (EC 2.7.1.11) during glycolysis.
- Function : Key regulator of glycolysis and gluconeogenesis; allosterically activates pyruvate kinase and inhibits fructose-1,6-bisphosphatase .
- Contrast : Unlike dihydrostreptomycin 3'',6-bisphosphate, F1,6BP is central to energy metabolism and lacks antibiotic properties .
Fructose-2,6-Bisphosphate (F2,6BP)
- Structure : Phosphates at the 2 and 6 positions of fructose.
- Synthesis : Produced by phosphofructokinase 2 (EC 2.7.1.105).
- Function : Allosteric activator of glycolysis (via phosphofructokinase) and inhibitor of gluconeogenesis .
- Contrast : Functions as a metabolic signal molecule, whereas dihydrostreptomycin 3'',6-bisphosphate is involved in antibiotic biosynthesis .
Enzymatic and Stability Comparisons
Research Findings
- Enzymatic Specificity: The kinase EC 2.7.1.88 exhibits strict substrate selectivity, phosphorylating only dihydrostreptomycin derivatives with a reduced 3'-α-hydroxymethyl group .
- Metabolic Role : Dihydrostreptomycin 3'',6-bisphosphate is implicated in antibiotic resistance mechanisms, as phosphorylation reduces toxicity to producing organisms (e.g., Streptomyces) while retaining bioactivity against target pathogens .
- Stability : The 3'-α-phosphate group in dihydrostreptomycin 3'',6-bisphosphate is esterified to a secondary hydroxyl group, rendering it less labile than primary phosphate esters (e.g., fructose bisphosphates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
